Trypanothione

Vue d'ensemble

Description

La trypanothione est un dérivé bis-glutathionyl unique que l'on trouve dans les protozoaires parasites tels que les trypanosomes et les leishmanies. Ce composé joue un rôle crucial dans la défense contre le stress oxydatif chez ces organismes, responsables de maladies telles que la maladie du sommeil, la maladie de Chagas et la leishmaniose . Contrairement aux humains, ces parasites dépendent de la this compound pour leur équilibre redox, ce qui en fait une cible pour le développement de médicaments.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la trypanothione implique la conjugaison de deux molécules de glutathion avec la spermidine. Le processus comprend généralement les étapes suivantes :

Activation du glutathion : Le glutathion est activé à l'aide d'un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC).

Conjugaison avec la spermidine : Le glutathion activé est ensuite mis à réagir avec la spermidine dans des conditions de pH contrôlées pour former la this compound.

Méthodes de production industrielle

La production industrielle de la this compound est rare en raison de son rôle biologique spécifique et de la complexité de sa synthèse. Les méthodes de synthèse en laboratoire peuvent être mises à l'échelle avec une optimisation appropriée des conditions de réaction et des processus de purification.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : La trypanothione subit une oxydation pour former le disulfure de this compound.

Réduction : La forme disulfure peut être réduite en forme thiol par la réductase de this compound.

Substitution : Elle peut participer à des réactions de substitution où les groupes thiol sont impliqués.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres peroxydes dans des conditions douces.

Réduction : NADPH en présence de réductase de this compound.

Substitution : Divers électrophiles peuvent réagir avec les groupes thiol dans des conditions neutres à légèrement basiques.

Principaux produits

Oxydation : Disulfure de this compound.

Réduction : this compound réduite.

Substitution : Dérivés substitués par des thiols en fonction de l'électrophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, la this compound est étudiée pour ses propriétés redox uniques et son rôle dans le maintien de l'équilibre redox chez les protozoaires parasites. Elle sert de composé modèle pour comprendre les systèmes redox à base de thiols.

Biologie

Biologiquement, la this compound est essentielle à la survie des trypanosomes et des leishmanies. Elle participe à la détoxification des espèces réactives de l'oxygène et au maintien de l'homéostasie redox cellulaire .

Médecine

En médecine, la this compound et ses voies métaboliques sont des cibles pour le développement de médicaments contre des maladies telles que la maladie du sommeil, la maladie de Chagas et la leishmaniose. Les inhibiteurs de la réductase de this compound, par exemple, sont étudiés comme agents thérapeutiques potentiels .

Industrie

Bien que ses applications industrielles directes soient limitées, l'étude de la this compound a des implications pour les industries biotechnologique et pharmaceutique, en particulier dans le développement de médicaments antiparasitaires.

Mécanisme d'action

La this compound exerce ses effets principalement par son rôle dans les réactions redox. Elle agit comme un donneur d'électrons dans la réduction des peroxydes et autres espèces réactives de l'oxygène. Les principales cibles moléculaires comprennent :

Réductase de this compound : Réduit le disulfure de this compound en sa forme thiol en utilisant le NADPH.

Peroxydase de trypparedoxine : Réduit les peroxydes en utilisant des électrons provenant de la this compound, directement ou via la trypparedoxine.

Applications De Recherche Scientifique

Target for Antiparasitic Drug Development

Trypanothione synthetase (TryS), the enzyme responsible for synthesizing this compound, has been identified as a potential drug target due to its essentiality for parasite survival. High-throughput screening of chemical libraries has led to the identification of several inhibitors that effectively decrease intracellular this compound levels in T. brucei, demonstrating their potential as therapeutic agents against trypanosomiasis .

Inhibitors and Synergistic Drug Combinations

Research has shown that existing FDA-approved drugs can be repurposed to target this compound-related pathways. For instance, combinations of antihistamines and antifungal agents have exhibited synergistic effects against Trypanosoma cruzi, the causative agent of Chagas disease. These combinations have demonstrated significant efficacy in reducing parasitemia in murine models, highlighting the potential for developing new treatment regimens based on this compound modulation .

Mechanism of Action Studies

Studies investigating the mechanism of action of various compounds on this compound reductase (the enzyme that recycles this compound) have provided insights into how these drugs can disrupt the redox balance within parasites. For example, epigallocatechin gallate (EGCG) has been shown to inhibit this enzyme in Leishmania promastigotes, leading to increased oxidative stress and parasite death .

This compound Synthetase Inhibitors

A notable study involved the screening of over 63,000 compounds to identify inhibitors of TryS. The lead compound DDD86243 was found to significantly inhibit TryS activity, resulting in a marked decrease in this compound levels and impaired growth of T. brucei in vitro . This study exemplifies how targeting this compound metabolism can lead to effective antiparasitic strategies.

Synergistic Effects in Drug Combinations

In another case, researchers identified combinations of drugs that showed enhanced efficacy against T. cruzi. For instance, the combination of clemastine (an antihistamine) and posaconazole (an antifungal) was more effective than either drug alone in reducing parasitemia in infected mice. This finding underscores the importance of exploring drug interactions that target the this compound pathway .

Resistance Mechanisms

Understanding how parasites develop resistance to therapies targeting this compound is critical. Research indicates that while some parasites can adapt by altering their thiol metabolism, targeting unique pathways associated with this compound may mitigate resistance issues commonly seen with other antiparasitic drugs .

Summary Table: Applications and Findings

Mécanisme D'action

Trypanothione exerts its effects primarily through its role in redox reactions. It acts as an electron donor in the reduction of peroxides and other reactive oxygen species. The key molecular targets include:

This compound Reductase: Reduces this compound disulfide back to its thiol form using NADPH.

Tryparedoxin Peroxidase: Reduces peroxides using electrons from this compound, either directly or via tryparedoxin.

Comparaison Avec Des Composés Similaires

Composés similaires

Glutathion : Tripeptide impliqué dans les réactions redox cellulaires dans la plupart des organismes, y compris les humains.

Thioredoxine : Protéine qui agit comme un antioxydant en facilitant la réduction d'autres protéines.

Glutaredoxine : Petite enzyme redox qui utilise le glutathion comme cofacteur.

Unicité

La trypanothione est unique en raison de sa structure, qui comprend deux molécules de glutathion liées par la spermidine. Cette structure est spécifique aux trypanosomatidés et ne se trouve pas chez l'homme, ce qui en fait une cible sélective pour le développement de médicaments antiparasitaires .

Activité Biologique

Introduction

Trypanothione, a unique thiol compound found predominantly in trypanosomatids, plays a crucial role in the redox metabolism of these parasites. Its biological activity is primarily mediated through its interaction with various enzymes, particularly this compound reductase (TR), which is essential for maintaining cellular redox homeostasis. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and recent research findings.

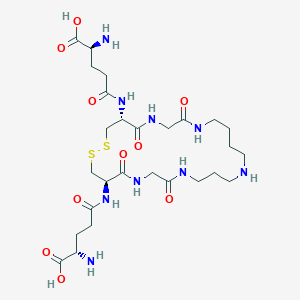

Structure and Function

This compound is chemically defined as N1,N8-bis(glutathionyl)spermidine (T(SH)₂). It consists of two glutathione molecules linked to a spermidine backbone. This structure allows it to participate in various biochemical processes, including detoxification of xenobiotics, reduction of oxidized proteins, and maintenance of thiol-redox homeostasis.

Key Functions of this compound

- Redox Regulation : Acts as a reducing agent in cellular environments, counteracting oxidative stress.

- Detoxification : Involved in the neutralization of harmful compounds such as methylglyoxal and nitric oxide.

- Antioxidant Defense : Protects cellular components from oxidative damage.

This compound Reductase (TR)

TR is a flavoenzyme that catalyzes the reduction of oxidized this compound (T(S)₂) back to its reduced form (T(SH)₂) using NADPH as an electron donor. This enzyme is critical for the survival of trypanosomatids, making it an attractive target for drug development.

Inhibition Studies

Recent studies have identified several inhibitors of TR that show promise as therapeutic agents against diseases caused by Trypanosoma species. For instance:

- High-Throughput Screening : A screening campaign identified nine novel classes of TR inhibitors that demonstrated significant antiparasitic activity against Trypanosoma brucei .

- Chemical Validation : Inhibitors targeting this compound synthetase (TryS), another enzyme involved in this compound biosynthesis, have shown potent effects on parasite growth .

Case Study 1: Antiparasitic Activity

A study reported the identification of substituted 2-(3-aminophenyl) oxazolopyridines that exhibited an EC50 of 2 nM against Trypanosoma brucei. These compounds were orally bioavailable and effectively cured infected mice at low doses .

Case Study 2: TR Inhibitors in T. cruzi Infection

Research demonstrated that TR inhibitors significantly reduced parasitemia and mortality in animal models infected with Trypanosoma cruzi. However, the exact mechanism by which these compounds exert their antiparasitic effects remains to be fully elucidated .

Table 1: Summary of TR Inhibitors and Their Biological Activities

| Compound Class | Target Enzyme | EC50 (nM) | Effectiveness |

|---|---|---|---|

| Substituted Oxazolopyridines | This compound Reductase | 2 | Cured mice infected with T. brucei |

| Urea Derivatives | This compound Synthetase | Varies | Inhibited growth in vitro |

| Novel Chemical Scaffolds | This compound Reductase | Varies | Reduced parasitemia in vivo |

The biological activity of this compound can be attributed to several mechanisms:

- Electron Transfer : TR facilitates electron transfer from NADPH to T(S)₂, maintaining the reduced state necessary for cellular functions.

- Oxidative Stress Response : By reducing reactive oxygen species (ROS), this compound protects cells from oxidative damage.

- Protein Thiol Homeostasis : It plays a role in maintaining protein thiol groups in their reduced forms, which is vital for protein function.

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSXDHGHZKXJD-VJANTYMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N9O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242197 | |

| Record name | Trypanothione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96304-42-6 | |

| Record name | Trypanothione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96304-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trypanothione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096304426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trypanothione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.